N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine
Description
N,N-Dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine is a structurally complex small molecule characterized by a cyclohexanamine core substituted with dimethyl groups at the nitrogen atom and a 3-methyl-imidazo[4,5-b]pyridine moiety linked via an ether oxygen at the 2-position. The imidazo[4,5-b]pyridine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as kinases and DNA, while the cyclohexyl group may enhance lipophilicity and influence pharmacokinetic properties .
Properties
IUPAC Name |
N,N-dimethyl-2-(3-methylimidazo[4,5-b]pyridin-2-yl)oxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-18(2)12-8-4-5-9-13(12)20-15-17-11-7-6-10-16-14(11)19(15)3/h6-7,10,12-13H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQOWLCZAWTQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1OC3CCCCC3N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the imidazo[4,5-b]pyridine core, followed by its attachment to the cyclohexane ring. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-b]pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of the target compound, highlighting differences in substituents, molecular weight, and reported biological activities:
*Estimated based on structural analysis.
Key Structural and Pharmacological Differences
Core Heterocycle Variations: The target compound and most analogs share the imidazo[4,5-b]pyridine core. The benzothiazole substituent in introduces a sulfur-containing heterocycle, which may enhance interactions with thiol-rich enzyme active sites .
Substituent Effects :
- Cyclohexyl vs. Aromatic Linkers : The cyclohexyl group in the target compound and may improve metabolic stability compared to phenyl or cyclobutyl linkers (e.g., ).
- Oxygen vs. Nitrogen Linkages : The ether oxygen in the target compound’s 2-position (vs. direct C–N bonds in pyrimidinyl analogs) could modulate solubility and hydrogen-bonding capacity .
Biological Activity
N,N-Dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine, a compound derived from imidazo[4,5-b]pyridine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexanamine core with a dimethylamino group and a methoxy-substituted imidazopyridine moiety. Its molecular formula is C13H18N4O, with a molecular weight of approximately 246.31 g/mol. The structural representation is as follows:
Research indicates that compounds containing imidazo[4,5-b]pyridine scaffolds often exhibit interactions with various biological targets, including:
- Enzyme Inhibition : Many derivatives show inhibitory activity against enzymes such as DPP-4 (dipeptidyl peptidase-4), which is crucial in glucose metabolism and has implications in diabetes treatment.
- Receptor Modulation : These compounds may act as antagonists or agonists at specific receptors, influencing pathways related to inflammation and pain.
1. Anticancer Activity
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
The structure-activity relationship (SAR) analysis suggests that the presence of the imidazo[4,5-b]pyridine moiety contributes to enhanced anticancer properties.
2. Antidiabetic Potential
The compound has been evaluated for its effects on glucose metabolism. In vitro studies indicate that it may enhance insulin sensitivity and glucose uptake in muscle cells, which could be beneficial for managing type 2 diabetes.
3. Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are reported as follows:
Case Studies and Research Findings
A recent study investigated the pharmacokinetics of this compound in animal models. The results indicated good bioavailability and favorable pharmacokinetic profiles, suggesting potential for further development as a therapeutic agent.
Study Highlights:
- Study Design : Oral administration in rats.
- Findings : Peak plasma concentration reached within 1 hour; half-life of approximately 6 hours.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
